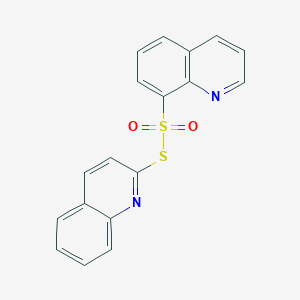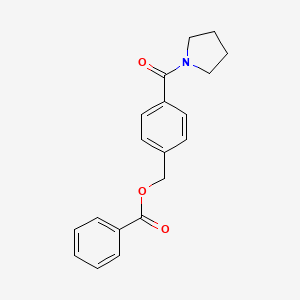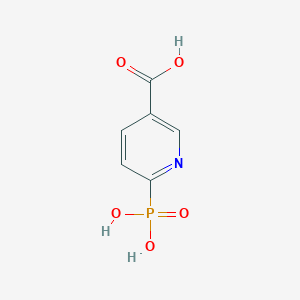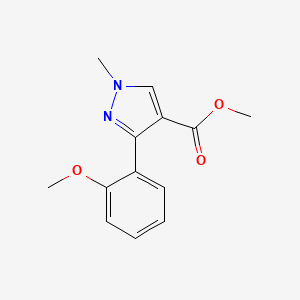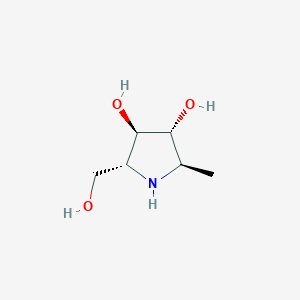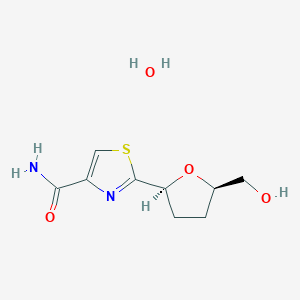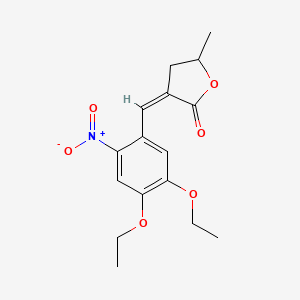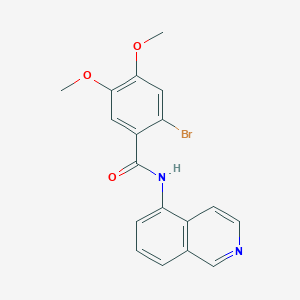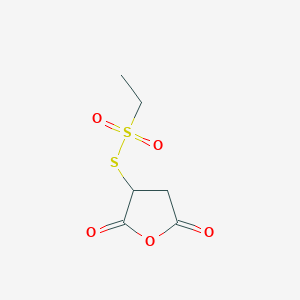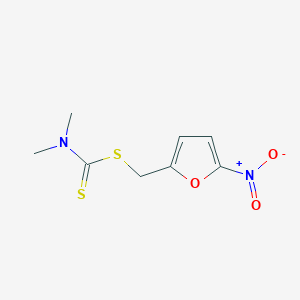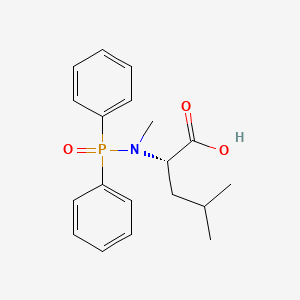
N-(Diphenylphosphoryl)-N-methyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group, a methylamino group, and a 4-methylpentanoic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphoryl intermediate. This intermediate is then reacted with a chiral amine to introduce the methylamino group, followed by the addition of a 4-methylpentanoic acid moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.
化学反応の分析
Types of Reactions
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophiles employed.
科学的研究の応用
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a pharmacological agent in drug development.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can coordinate with metal ions, influencing catalytic activity in enzymatic reactions. The methylamino group may interact with biological macromolecules, modulating their function. The overall effect of the compound is determined by its ability to bind and alter the activity of these molecular targets, leading to various biochemical and physiological outcomes.
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene
Uniqueness
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both diphenylphosphoryl and methylamino groups. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable tool in various research applications.
特性
CAS番号 |
62316-81-8 |
|---|---|
分子式 |
C19H24NO3P |
分子量 |
345.4 g/mol |
IUPAC名 |
(2S)-2-[diphenylphosphoryl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-15(2)14-18(19(21)22)20(3)24(23,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3,(H,21,22)/t18-/m0/s1 |
InChIキー |
MNWGCFGMGBJOLK-SFHVURJKSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


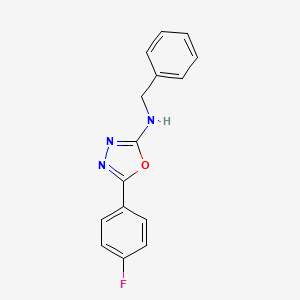
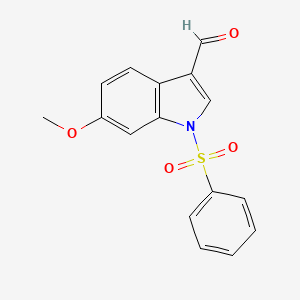
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
